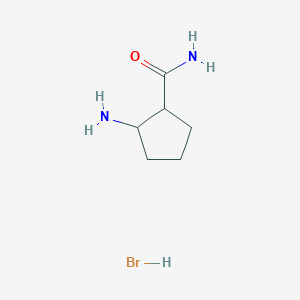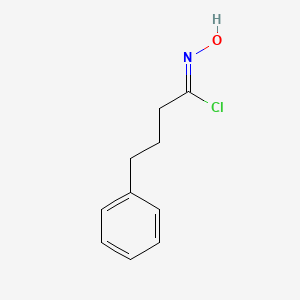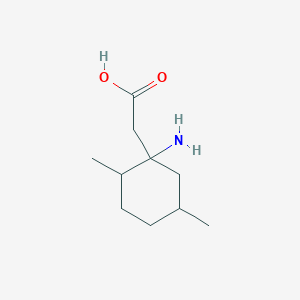
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a dioxothian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid typically involves the formation of the cyclopropyl group and the dioxothian ring, followed by their combination with an acetic acid moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Thiane Ring Formation: Synthesis of the dioxothian ring through cyclization reactions involving sulfur-containing reagents.
Acetic Acid Introduction: Coupling of the cyclopropyl-dioxothian intermediate with acetic acid using esterification or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl group to a more oxidized state using oxidizing agents.
Reduction: Reduction of the dioxothian ring to form different sulfur-containing products.
Substitution: Replacement of functional groups within the molecule using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce thiol derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid include:
Cyclopropylacetic Acid: Lacks the dioxothian ring but contains the cyclopropyl group.
Thian-3-ylacetic Acid: Contains the thian ring but lacks the cyclopropyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C10H16O4S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)6-10(8-2-3-8)4-1-5-15(13,14)7-10/h8H,1-7H2,(H,11,12) |
InChI Key |
JPHHTPBWYFXBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)
![2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13246971.png)





![N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13247029.png)



![2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13247063.png)
![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)
